molecular formula C19H29N3O B4700750 N-(1-adamantylmethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide

N-(1-adamantylmethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide

Cat. No. B4700750
M. Wt: 315.5 g/mol
InChI Key: XDEVPQRVBMDCSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantylmethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide, commonly known as ACPD, is a chemical compound that has been widely used in scientific research. It belongs to the class of pyrazole carboxamides and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

ACPD acts as an agonist for mGluR1 and mGluR5, which are G protein-coupled receptors. When ACPD binds to these receptors, it activates a signaling cascade that leads to the modulation of various intracellular pathways, including the activation of phospholipase C and the release of intracellular calcium. This ultimately leads to the modulation of synaptic transmission and plasticity.
Biochemical and Physiological Effects:
ACPD has been found to have a variety of biochemical and physiological effects. It has been shown to modulate synaptic transmission and plasticity, as well as to have neuroprotective effects. Additionally, ACPD has been found to have anti-inflammatory effects and to modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ACPD in lab experiments is its specificity for mGluR1 and mGluR5. This allows researchers to study the role of these receptors in various physiological processes with a high degree of specificity. However, one limitation of using ACPD is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.

Future Directions

There are several future directions for research on ACPD. One area of interest is the development of more potent and selective agonists for mGluR1 and mGluR5. Additionally, there is interest in studying the role of these receptors in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Finally, there is interest in studying the potential therapeutic applications of ACPD and related compounds in these disorders.

Scientific Research Applications

ACPD has been widely used in scientific research, particularly in the field of neuroscience. It has been found to act as an agonist for metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. This makes it a useful tool for studying the role of these receptors in various physiological processes, including synaptic plasticity, learning, and memory.

properties

IUPAC Name

N-(1-adamantylmethyl)-1-ethyl-3,5-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c1-4-22-13(3)17(12(2)21-22)18(23)20-11-19-8-14-5-15(9-19)7-16(6-14)10-19/h14-16H,4-11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEVPQRVBMDCSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C(=O)NCC23CC4CC(C2)CC(C4)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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